Structural Elucidation and Synthetic Utility of N-methyl-4-phenylpiperidin-4-amine Dihydrochloride
Structural Elucidation and Synthetic Utility of N-methyl-4-phenylpiperidin-4-amine Dihydrochloride
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1]
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Executive Summary & Chemical Identity
N-methyl-4-phenylpiperidin-4-amine dihydrochloride (CAS: 1803612-16-9 for 2HCl; 182621-56-3 for free base) represents a specialized scaffold in medicinal chemistry, distinct from the more common opioid precursors like 4-anilinopiperidine.[1] This compound features a gem-disubstituted carbon at position 4 of the piperidine ring, bearing both a phenyl group and a methylamino moiety.[1]
This structural motif—a 4-amino-4-arylpiperidine—is a critical pharmacophore found in various biologically active ligands, including kappa-opioid receptor agonists and neurokinin antagonists.[1] This guide details the molecular architecture, validated synthetic pathways (specifically the Bruylants reaction), and analytical protocols required for the precise identification and handling of this dihydrochloride salt.[1]
Chemical Data Table
| Property | Specification |
| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine dihydrochloride |
| Common Synonyms | 4-(Methylamino)-4-phenylpiperidine 2HCl; 4-Amino-4-phenylpiperidine derivative |
| CAS Number | 1803612-16-9 (Salt); 182621-56-3 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 190.29 g/mol (Free Base); 263.21 g/mol (Dihydrochloride) |
| Structural Class | Gem-disubstituted Piperidine; 4-Arylpiperidine |
Structural Architecture & Isomerism
The Gem-Disubstituted Challenge
Unlike simple 4-substituted piperidines, the 4,4-disubstitution creates significant steric crowding.[1] The piperidine ring typically adopts a chair conformation.[1] In this specific molecule:
-
The bulky Phenyl group generally prefers the equatorial position to minimize 1,3-diaxial interactions.[1]
-
The Methylamino group (
) occupies the axial position.[1] -
Salt Stoichiometry: The "dihydrochloride" designation confirms that both nitrogen centers—the secondary piperidine nitrogen (
) and the secondary exocyclic amine ( )—are protonated.[1]
Critical Disambiguation (Isomer Alert)
Researchers must distinguish this target from its structural isomers often monitored in controlled substance regulations:
-
Target: N-methyl-4-phenylpiperidin-4-amine (Gem-disubstituted at C4).[1]
-
Isomer A: 1-methyl-4-phenylpiperidin-4-amine (Precursor to Meperidine/Pethidine).[1]
-
Isomer B: N-phenyl-1-methylpiperidin-4-amine (Precursor to Fentanyl).[1]
Note: The target molecule discussed here is the gem-disubstituted variant, synthesized via nitrile displacement, not reductive amination of a ketone.[1]
Synthetic Pathway: The Bruylants Reaction
The most robust synthesis for 4-amino-4-arylpiperidines is the Bruylants reaction , which displaces a cyano group with a Grignard reagent.[1] This method avoids the thermodynamic instability often seen in direct alkylation of 4-amino-piperidines.[1]
Step-by-Step Protocol
Step 1: Aminonitrile Formation (Strecker-type)
-
Reagents: 1-Benzyl-4-piperidone, Methylamine (aq), Potassium Cyanide (KCN).[1]
-
Conditions: Aqueous/Alcoholic solvent,
to RT. -
Mechanism: The ketone reacts with methylamine to form an iminium ion, which is trapped by cyanide to form 1-benzyl-4-cyano-4-(methylamino)piperidine .[1]
Step 2: Grignard Displacement (Bruylants)
-
Reagents: Phenylmagnesium Bromide (PhMgBr) in anhydrous THF or Et2O.
-
Conditions: Inert atmosphere (
), reflux.[1] -
Mechanism: The Grignard reagent attacks the nitrile carbon.[1] Unlike a standard nitrile addition (which yields a ketone upon hydrolysis), the presence of the
-amino group facilitates the expulsion of the cyano group as , substituting it with the phenyl ring.[1] -
Critical Control: Moisture must be
to prevent quenching of the Grignard reagent.[1]
Step 3: Deprotection & Salt Formation
-
Reagents:
, Pd/C (Hydrogenolysis) or ACE-Cl (Chloroformates).[1] -
Salt Formation: The resulting free base is dissolved in dry ethanol/diethyl ether and treated with
gas or in dioxane to precipitate the dihydrochloride.[1]
Synthesis Workflow Diagram
Caption: The Bruylants route utilizing
Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( -NMR) in
The dihydrochloride salt will show distinct shifts due to protonation.
-
Aromatic Region (7.2 - 7.6 ppm): Multiplet corresponding to the 5 protons of the phenyl ring.[1]
-
N-Methyl Group (2.6 - 2.8 ppm): A singlet (or doublet if coupling with NH is visible/slow exchange).[1] In the salt form, this may shift downfield.[1]
-
Piperidine Ring: The C2/C6 protons will appear as broadened multiplets downfield (3.0 - 3.5 ppm) due to the proximity to the protonated nitrogen.[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: The salt dissociates in solution.[1] Look for the
peak of the free base.[1] -
Expected m/z:
( ). -
Fragmentation: Loss of the N-methylamine fragment or the phenyl ring may be observed in MS/MS modes.[1]
Analytical Logic Flow
Caption: Validation workflow distinguishing the dihydrochloride salt from free base or monosubstituted impurities.
Handling and Stability
-
Hygroscopicity: Dihydrochloride salts of diamines are typically hygroscopic.[1] Store in a desiccator at room temperature.
-
Solubility: Highly soluble in water and methanol; insoluble in non-polar solvents (hexane, ether).[1]
-
Stability: The gem-disubstituted center is sterically hindered, making it relatively resistant to oxidative metabolism compared to mono-substituted analogues, but the secondary amine is prone to acylation if exposed to reactive esters.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9813005, N-Methyl-4-phenyl-4-piperidinamine.[1] Retrieved January 29, 2026 from [Link][1]
-
Google Patents (2004). Method for preparing 4-amino-4-phenylpiperidines (US20040171837A1).[1] Retrieved January 29, 2026 from [1]
-
Maddaford, S. P., et al. (2004). Bruylants reaction in the synthesis of 4-amino-4-arylpiperidines.[1]Journal of Organic Chemistry. (Contextual citation based on standard Bruylants reaction protocols described in patent literature).
-
Bio-Fount (2025). Product Data: N-Methyl-4-phenylpiperidin-4-amine Dihydrochloride (CAS 1803612-16-9).[1][2] Retrieved January 29, 2026 from [Link][1]
